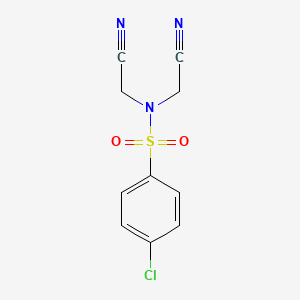

4-Chloro-N,N-bis(cyanomethyl)benzenesulfonamide

描述

4-Chloro-N,N-bis(cyanomethyl)benzenesulfonamide is a benzenesulfonamide derivative featuring a chloro substituent at the para-position of the benzene ring and two cyanomethyl groups attached to the sulfonamide nitrogen. The synthesis of such compounds often employs multi-component coupling reactions catalyzed by copper-based systems (e.g., CuCl and Cu(OTf)₂), enabling efficient assembly of cyanomethylamines and derivatives under mild conditions .

The chloro and cyanomethyl groups likely enhance electrophilicity and reactivity, making the compound a candidate for further functionalization.

属性

CAS 编号 |

349397-06-4 |

|---|---|

分子式 |

C10H8ClN3O2S |

分子量 |

269.71 g/mol |

IUPAC 名称 |

4-chloro-N,N-bis(cyanomethyl)benzenesulfonamide |

InChI |

InChI=1S/C10H8ClN3O2S/c11-9-1-3-10(4-2-9)17(15,16)14(7-5-12)8-6-13/h1-4H,7-8H2 |

InChI 键 |

FETPZLCBQCVISN-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=CC=C1S(=O)(=O)N(CC#N)CC#N)Cl |

产品来源 |

United States |

准备方法

4-氯-N,N-双(氰甲基)苯磺酰胺的合成通常涉及在受控条件下将 4-氯苯磺酰氯与氰甲胺反应 . 反应在碱(如三乙胺)的存在下进行,以中和反应过程中产生的盐酸。 然后通过重结晶或色谱法纯化产物,以获得高纯度的所需化合物 .

化学反应分析

4-氯-N,N-双(氰甲基)苯磺酰胺会发生各种化学反应,包括:

取代反应: 在适当条件下,苯环中的氯原子可以被其他亲核试剂(如胺或硫醇)取代.

氧化和还原: 该化合物可以被氧化形成磺酸或被还原形成磺酰胺.

这些反应中常用的试剂包括氧化剂(如高锰酸钾)、还原剂(如氢化锂铝)和亲核试剂(如氨或硫醇) . 这些反应形成的主要产物取决于所使用的具体条件和试剂 .

科学研究应用

4-氯-N,N-双(氰甲基)苯磺酰胺在科学研究中有多种应用:

药物化学: 它用作合成各种药物(包括抗癌剂和抗菌剂)的构建块.

生物学研究: 该化合物用于研究酶抑制,特别是碳酸酐酶 IX,后者在许多实体瘤中过表达.

工业应用: 它用于合成特种化学品,并作为生产染料和颜料的中间体.

作用机制

4-氯-N,N-双(氰甲基)苯磺酰胺的作用机制涉及其与特定分子靶标(如酶)的相互作用。 例如,它通过与活性位点结合来抑制碳酸酐酶 IX,从而阻止酶催化二氧化碳的水合作用 . 这种抑制会导致肿瘤细胞增殖减少和凋亡增加 .

相似化合物的比较

Comparison with Similar Compounds

The following table compares 4-Chloro-N,N-bis(cyanomethyl)benzenesulfonamide with structurally related sulfonamides and cyanomethylamines, emphasizing substituent effects, synthesis yields, and spectral properties.

†Data from analogous hydroxyethyl derivatives.

Key Structural and Functional Differences:

Cyanomethyl vs. Hydroxyethyl Groups: Cyanomethyl substituents increase nitrile-related reactivity (e.g., Strecker reactions), whereas hydroxyethyl groups may facilitate solubility or hydrogen bonding .

Synthesis Efficiency: Copper-catalyzed multi-component reactions (e.g., CuCl/Cu(OTf)₂ systems) achieve higher yields (68–99%) for aliphatic bis(cyanomethyl)amines than aromatic analogs like N,N-bis[2(4-cyanophenoxy)ethyl]benzenesulfonamide (35%) .

Spectral Signatures :

- ¹H-NMR signals for CH₂CN groups typically appear as singlets at δ ~3.8–4.2, while aromatic protons in chloro-substituted sulfonamides resonate at δ ~7.5–7.8 .

生物活性

4-Chloro-N,N-bis(cyanomethyl)benzenesulfonamide is a sulfonamide compound characterized by the presence of a chlorine substituent and two cyanomethyl groups attached to a benzenesulfonamide structure. Its unique chemical composition suggests potential biological activities, particularly in antimicrobial and anticancer domains. This article delves into the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

The chemical structure of this compound can be summarized as follows:

| Property | Value |

|---|---|

| CAS Number | 36130-50-4 |

| Molecular Formula | C10H9ClN3O2S |

| Molecular Weight | 252.71 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | C1=CC=C(C=C1)S(=O)(=O)N(CC#N)CC#N |

Biological Activity Overview

The biological activity of this compound is primarily attributed to its sulfonamide moiety, which is known for its antibacterial properties. Sulfonamides inhibit bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria, thereby exhibiting antimicrobial effects. Additionally, the presence of cyanomethyl groups may enhance its potential as an anticancer and anti-inflammatory agent.

The mechanism by which this compound exerts its biological effects involves:

- Enzyme Inhibition : The compound can inhibit various enzymes, including carbonic anhydrase, which plays a role in several physiological processes.

- Interaction with Biological Targets : Its binding affinity to specific receptors and enzymes may lead to significant biological responses, including apoptosis in cancer cells.

Case Studies and Research Findings

- Antimicrobial Activity : A study evaluated the efficacy of various sulfonamides against bacterial strains. Results indicated that this compound displayed significant inhibitory activity against Gram-positive and Gram-negative bacteria, with a minimum inhibitory concentration (MIC) comparable to established antibiotics .

- Anticancer Potential : In vitro studies using cancer cell lines demonstrated that this compound induced apoptosis and cell cycle arrest at the G2/M phase. The tumor growth inhibition (TGI) observed was approximately 48%, suggesting robust anticancer properties .

- Inflammatory Response Modulation : Research has shown that compounds with similar structures can modulate inflammatory pathways. Preliminary data suggest that this compound may reduce pro-inflammatory cytokine levels in cellular models .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| N,N-bis(2-cyanoethyl)benzenesulfonamide | Longer ethyl groups instead of cyanomethyl | Varies; less potent |

| 4-Nitro-N,N-bis(cyanomethyl)benzenesulfonamide | Contains a nitro group | Enhanced reactivity |

| This compound | Chlorine substituent increases reactivity | Significant antimicrobial and anticancer activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。